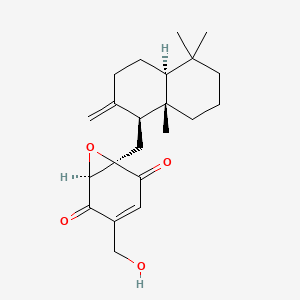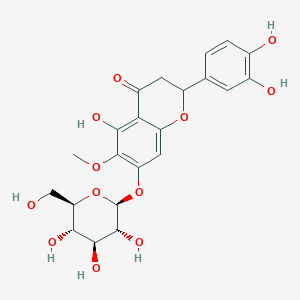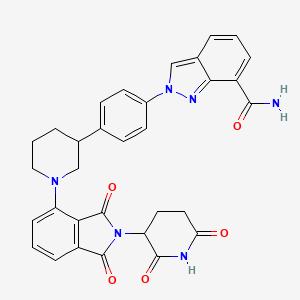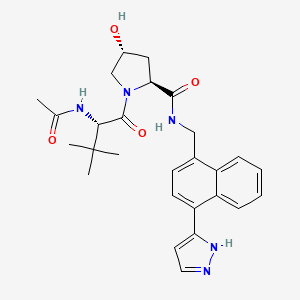
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one is a deuterated derivative of 1-dodecylpyrrolidin-2-one. This compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The deuteration of organic compounds is often used to study reaction mechanisms and metabolic pathways due to the kinetic isotope effect.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one typically involves the deuteration of 1-dodecylpyrrolidin-2-one. This can be achieved through various methods, including:
Catalytic Deuteration: Using a deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under controlled conditions.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are incorporated efficiently into the target molecule.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidinones.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one involves the kinetic isotope effect, where the presence of deuterium atoms affects the rate of chemical reactions. Deuterium forms stronger bonds compared to hydrogen, leading to slower reaction rates. This property is exploited in studies to understand reaction pathways and mechanisms.
Comparación Con Compuestos Similares
1-Dodecylpyrrolidin-2-one: The non-deuterated analog of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one.
1-Methyl-2-pyrrolidinone-d9: Another deuterated pyrrolidinone compound with different deuteration sites.
Uniqueness: this compound is unique due to its specific deuteration pattern, which provides distinct kinetic isotope effects and makes it valuable for specialized research applications.
Propiedades
Fórmula molecular |
C16H31NO |
|---|---|
Peso molecular |
259.46 g/mol |
Nombre IUPAC |
3,3,4,4,5,5-hexadeuterio-1-dodecylpyrrolidin-2-one |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3/i12D2,13D2,15D2 |
Clave InChI |
NJPQAIBZIHNJDO-LLPMSTNZSA-N |
SMILES isomérico |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])CCCCCCCCCCCC)[2H] |
SMILES canónico |
CCCCCCCCCCCCN1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)


![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)






![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)
